molecular formula C15H14ClN5O2S B2973769 N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891134-93-3

N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2973769
CAS No.: 891134-93-3
M. Wt: 363.82
InChI Key: HXRBZCDVXXRPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a novel synthetic compound featuring a fused triazolopyrimidine scaffold, a structure of high interest in medicinal chemistry. This heterocyclic core is recognized as a privileged structure in drug discovery due to its ability to serve as a bioisostere for purine nucleotides, allowing it to interact with a variety of enzyme active sites, particularly protein kinases . While specific biological data for this compound requires experimental determination, structurally related molecules based on the triazolopyrimidine and pyrazolopyrimidine frameworks have demonstrated significant potential in anticancer research. These analogues have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2/cyclin A2, which are key regulators of the cell cycle and are often dysregulated in cancer cells . The design of this compound, which incorporates a thioacetamide linker and a chlorophenyl moiety, suggests its potential application as a targeted covalent inhibitor or as a molecule designed to probe ATP-binding pockets. Researchers can utilize this chemical as a key intermediate for further structure-activity relationship (SAR) studies or as a pharmacological tool to investigate mechanisms of cell proliferation and apoptosis in various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRBZCDVXXRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anti-cancer and antibacterial activities, supported by various studies and data.

Chemical Structure

The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities. The incorporation of the chlorophenyl and thioacetamide groups enhances its pharmacological potential.

Anti-Cancer Activity

Research has shown that derivatives of triazolo-pyrimidine compounds exhibit promising anti-cancer properties. For instance, a related study identified a derivative with an IC50 value of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells . These findings suggest that modifications in the triazolo-pyrimidine scaffold can lead to enhanced anti-tumor efficacy.

Table 1: Anti-Cancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

Antibacterial Activity

The antibacterial properties of triazolo derivatives have also been explored. A study indicated that certain triazolo[4,3-a]pyrazine derivatives demonstrated significant antibacterial activity against various strains of bacteria . The presence of electron-donating groups on the phenyl ring was found to enhance this activity.

Table 2: Antibacterial Activity of Triazolo Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1aS. aureus0.25 μg/mL
1dE. coli0.5 μg/mL
1fP. aeruginosa>16 μg/mL

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in cancer cell proliferation and metastasis .
  • DNA Interaction : The triazole moiety may facilitate binding to DNA or RNA structures, disrupting essential cellular processes in bacteria and cancer cells alike.

Case Studies

Several case studies have highlighted the effectiveness of triazolo derivatives in clinical settings:

  • A study involving the compound's analogs demonstrated significant tumor regression in animal models when used in combination with traditional chemotherapy agents.
  • Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in human subjects with various cancers.

Q & A

Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?

  • Methodology :
  • Modify logP via prodrug strategies (e.g., esterification of the acetamide group) to enhance membrane permeability.
  • Conduct allometric scaling from rodent PK data to predict human clearance rates, adjusting formulations (e.g., nanoemulsions) for sustained release .

Key Considerations for Methodological Rigor

  • Data Reproducibility : Standardize assay protocols (e.g., CLIA guidelines) and share raw data in public repositories .
  • Ethical Compliance : Adhere to OECD 423 for acute toxicity testing in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.